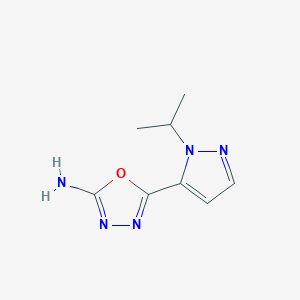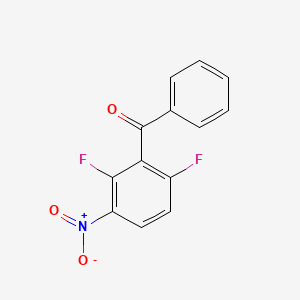
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone
Übersicht
Beschreibung
Molecular Structure Analysis
This compound contains a total of 27 bonds, including 20 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 ketone (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has a molecular formula of C13H7F2NO3 and a molecular weight of 263.2 g/mol. More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis : (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has been utilized in the synthesis of various organic compounds. For instance, it was involved in the one-step synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone by double C2/C3 functionalization of quinoline (Belyaeva et al., 2018). Additionally, the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating its use in understanding molecular arrangements in crystallography (Eckhardt et al., 2020).
Antimicrobial and Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiviral potential. In one study, compounds were tested against various bacterial strains, fungi, and viruses, indicating its role in the development of potential antifungal agents and in the study of their selective activity against specific viruses (Sharma et al., 2009).
Material Science Applications : In material science, (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone has been utilized in the preparation of polymers. For example, a new difluoro aromatic ketone monomer was developed for preparing poly(arylene ether sulfone)s, demonstrating its applicability in creating materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).
Pharmacological and Biochemical Studies : The compound and its derivatives have also been studied for their pharmacological properties. Research has focused on synthesizing novel derivatives and analyzing their anti-inflammatory, antibacterial, and antioxidant activities, highlighting its relevance in drug discovery and biochemical research (Ravula et al., 2016).
Safety And Hazards
While specific safety and hazard information for (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is not available, it is generally recommended to handle laboratory chemicals with care. This includes avoiding ingestion, inhalation, or contact with skin and eyes, and using appropriate personal protective equipment .
Eigenschaften
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-9-6-7-10(16(18)19)12(15)11(9)13(17)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUJVGTPFKOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)
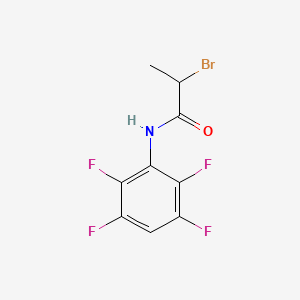
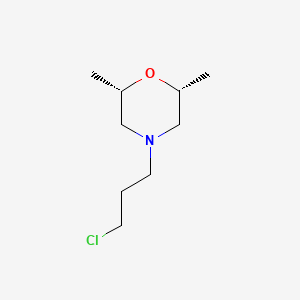
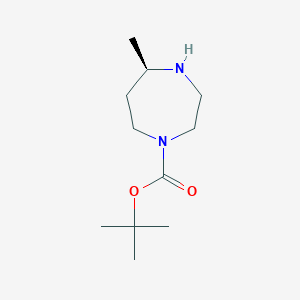
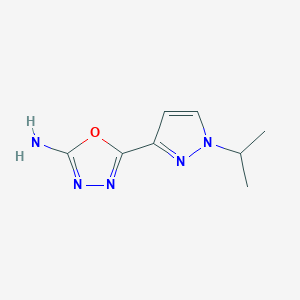
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
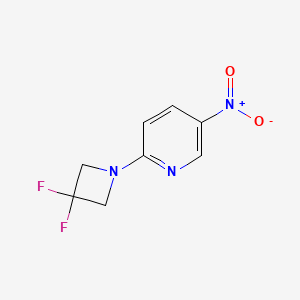
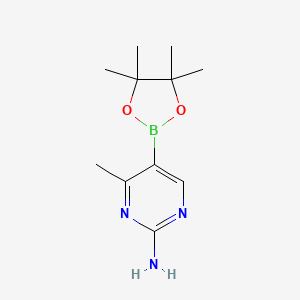
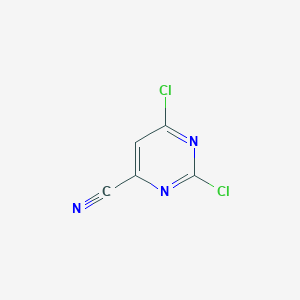
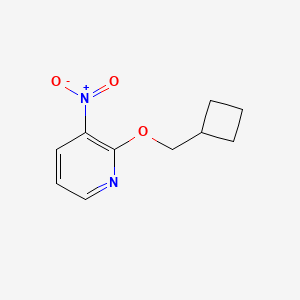
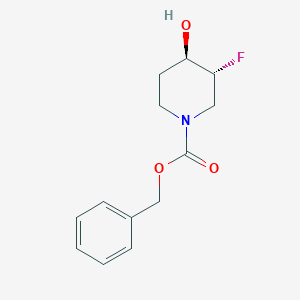
![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)
